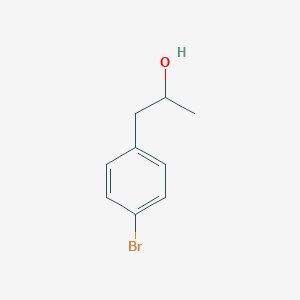

1-(4-Bromphenyl)-2-propanol

Übersicht

Beschreibung

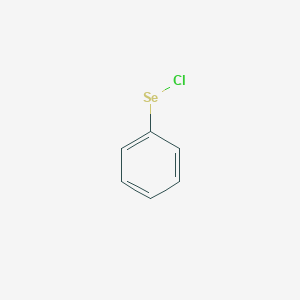

1-(4-Bromophenyl)-2-propanol is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a propanol group

Wissenschaftliche Forschungsanwendungen

Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound has been investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research has explored its use as a precursor in the development of therapeutic agents targeting specific diseases.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

Target of Action

Compounds with similar structures have been found to exhibit potent antileishmanial and antimalarial activities . The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of a similar compound .

Mode of Action

Related compounds have been shown to inhibit the enzymatic activity of thioredoxin reductase (trxr) and topoisomerase ib (topo ib) . TrxR is a selenoenzyme essential for antioxidant defense and redox homeostasis, while Topo IB is an enzyme that alters the topologic states of DNA during transcription .

Biochemical Pathways

Related compounds have been shown to affect the production of reactive oxygen species (ros) and malondialdehyde (mda), a biomarker for oxidative stress . These compounds can also inhibit acetylcholinesterase (AchE), a principal enzyme in the cholinergic nervous system .

Result of Action

Related compounds have been found to exhibit cytotoxic activity against various cancer cell lines . They have also been shown to inhibit the growth of microbial strains such as E. coli, B. mycoides, and C. albicans .

Biochemische Analyse

Biochemical Properties

The nature of these interactions often involves the formation of hydrogen bonds and van der Waals interactions, which can influence the function of these biomolecules .

Cellular Effects

Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Bromophenols can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Bromophenols can be involved in various metabolic pathways, interacting with enzymes or cofactors .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)-2-propanol can be synthesized through several methods. One common approach involves the reduction of 1-(4-bromophenyl)-2-propanone using a reducing agent such as sodium borohydride (NaBH4) in an alcoholic solvent like ethanol. The reaction is typically carried out at room temperature, and the product is isolated through standard purification techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of 1-(4-Bromophenyl)-2-propanol may involve more scalable and cost-effective methods. For example, catalytic hydrogenation of 1-(4-bromophenyl)-2-propanone using a palladium catalyst under hydrogen gas pressure can be employed. This method offers higher yields and is more suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Bromophenyl)-2-propanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form 1-(4-bromophenyl)-2-propanone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The compound can be further reduced to 1-(4-bromophenyl)-2-propanamine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For instance, reacting with sodium azide (NaN3) can yield 1-(4-azidophenyl)-2-propanol.

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3) in acetic acid.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).

Major Products Formed:

Oxidation: 1-(4-Bromophenyl)-2-propanone.

Reduction: 1-(4-Bromophenyl)-2-propanamine.

Substitution: 1-(4-Azidophenyl)-2-propanol.

Vergleich Mit ähnlichen Verbindungen

1-(4-Bromophenyl)-2-propanol can be compared with other similar compounds to highlight its uniqueness:

1-(4-Chlorophenyl)-2-propanol: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity due to the difference in halogen atoms.

1-(4-Fluorophenyl)-2-propanol: Contains a fluorine atom, which can significantly alter its chemical properties and interactions.

1-(4-Methylphenyl)-2-propanol:

These comparisons underscore the distinct characteristics of 1-(4-Bromophenyl)-2-propanol, making it a compound of interest for further research and development.

Eigenschaften

IUPAC Name |

1-(4-bromophenyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-7(11)6-8-2-4-9(10)5-3-8/h2-5,7,11H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTJSRXRFTTYPFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4R,8'S,9'S,10'R,11'S,13'S,14'S)-11'-hydroxy-2,2,10',13'-tetramethylspiro[1,3-dioxane-4,17'-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-3',5-dione](/img/structure/B45614.png)

![4-Chloro-6-fluoro-1H-benzo[d]imidazol-5-amine](/img/structure/B45617.png)